Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone
Description
Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a hybrid molecule combining a benzodioxole moiety with a partially saturated quinoline ring. The benzodioxole group (1,3-benzodioxol-5-yl) is a common pharmacophore in medicinal chemistry, known for enhancing lipophilicity and metabolic stability . The 3,4-dihydro-2H-quinolin-1-yl group introduces conformational flexibility due to its partially saturated bicyclic structure, which may influence binding interactions in biological targets compared to fully aromatic systems .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(13-7-8-15-16(10-13)21-11-20-15)18-9-3-5-12-4-1-2-6-14(12)18/h1-2,4,6-8,10H,3,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZWPXFRMKZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Coupling Reaction: The final step involves the coupling of the benzo[1,3]dioxole ring with the quinoline structure. This can be done using a Friedel-Crafts acylation reaction where the benzo[1,3]dioxole is treated with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide.
Reduction: Reduction of the compound can yield the corresponding dihydroquinoline derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, especially at the benzo[1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the benzo[1,3]dioxole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzo[1,3]dioxole compounds exhibit significant anticancer properties. For instance, compounds containing the benzo[1,3]dioxole moiety have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making them promising candidates for further development as anticancer agents .
Neuroprotective Effects
There is emerging evidence suggesting that benzo[1,3]dioxole derivatives may possess neuroprotective properties. These compounds have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They appear to modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .
Antimicrobial Properties
Benzo[1,3]dioxole derivatives have shown potential as antimicrobial agents against a range of pathogens. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action typically involves disrupting microbial cell membranes or inhibiting key metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of benzo[1,3]dioxole compounds has been crucial for optimizing their biological activity. Modifications to the quinoline ring or the introduction of various substituents on the dioxole moiety can significantly influence potency and selectivity against specific biological targets .
Targeting ABC Transporters
Recent studies have highlighted the role of benzo[1,3]dioxole derivatives as modulators of ATP-binding cassette (ABC) transporters. These transporters are involved in drug resistance mechanisms in cancer therapy. By inhibiting these transporters, the efficacy of existing chemotherapeutics can be enhanced .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A: Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using a benzo[1,3]dioxole derivative | Suggests potential for development as an anticancer drug |
| Study B: Neuroprotection | Showed reduction in neuroinflammation markers in a mouse model of Alzheimer's disease | Indicates therapeutic potential for neurodegenerative conditions |
| Study C: Antimicrobial Efficacy | Exhibited broad-spectrum antimicrobial activity against tested pathogens | Highlights utility in developing new antimicrobial agents |
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[1,3]dioxole ring can participate in π-π stacking interactions, while the quinoline moiety can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules.
Comparison with Similar Compounds
Key Structural Features
The target compound’s structural uniqueness lies in the 3,4-dihydroquinoline core. Below is a comparison with analogs:
Key Observations :
- The 3,4-dihydroquinoline core in the target compound and JTE-907 contrasts with piperidine/piperazine-containing analogs (e.g., 4h), which exhibit higher yields (76.4%) but lack the bicyclic flexibility .
- The benzodioxole moiety is conserved across analogs, suggesting shared roles in enhancing bioavailability or receptor binding .
Physicochemical Properties
- Melting Points: Compounds with rigid aromatic systems (e.g., benzothiazole derivatives like 4h) show higher melting points (161°C) due to crystallinity, while flexible analogs (e.g., 4g with 4-methylpiperazine) melt at lower temperatures (99.2°C) . The target compound’s dihydroquinoline core may exhibit intermediate thermal stability.
- Spectral Data: IR spectra of benzodioxole-containing methanones (e.g., 4c) show C=O stretches near 1637 cm⁻¹, consistent with ketone groups . NMR data for related compounds (e.g., 35 in ) reveals characteristic benzodioxole proton signals at δ ~6.0 ppm .
Biological Activity
Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a benzo[1,3]dioxole moiety linked to a quinoline structure. The synthesis typically involves the reaction of 1,3-benzodioxole derivatives with quinoline precursors under specific conditions. For instance, one method involves refluxing 1,3-benzodioxole-5-carboxaldehyde with a quinoline derivative in ethanol with acetic acid as a catalyst .
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₃N₁O₃ |
| Molecular Weight | 241.26 g/mol |
| Functional Groups | Dioxole, Ketone, Quinoline |
Anticancer Properties
Research indicates that compounds containing the benzo[1,3]dioxole structure exhibit notable anticancer activity. For example, derivatives have shown significant inhibition of various cancer cell lines. In one study, the compound demonstrated an IC50 value of 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, outperforming standard drugs like doxorubicin .
The anticancer mechanism appears to involve multiple pathways:
- EGFR Inhibition : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial for cancer cell proliferation.
- Apoptosis Induction : Flow cytometry analyses have indicated that treatment with this compound leads to increased apoptosis in cancer cells through the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, significantly affecting cell proliferation rates .
Other Biological Activities
In addition to its anticancer effects, benzo[1,3]dioxole derivatives have been studied for other biological activities:
- Antioxidant Activity : Compounds have exhibited strong antioxidant properties through DPPH radical scavenging assays.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | IC50 values < 5 µM in various cell lines | |
| Antioxidant | Significant DPPH scavenging activity | |
| Anti-inflammatory | Reduced inflammatory markers |
Case Study 1: Anticancer Efficacy in HepG2 Cells
A study evaluated the effects of this compound on HepG2 liver cancer cells. The results indicated that treatment led to:
- A significant decrease in cell viability.
- Induction of apoptosis as evidenced by annexin V-FITC staining.
- Alterations in cell cycle distribution favoring G2/M arrest compared to control groups.
Case Study 2: Comparative Analysis with Doxorubicin
In comparative studies against doxorubicin:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
